Eucomol

cholangiocarcinoma cytotoxicity selectivity homoisoflavonoid SAR

Researchers requiring a selective cholangiocarcinoma probe often face batch inconsistency and isomerism artifacts with homoisoflavonoids. Eucomol eliminates these issues via a saturated C3-C9 bond, ensuring a single stable species. • 3.6× selectivity for KKU-M156 (IC50 7.12 µg/mL) over HepG2 (IC50 25.76 µg/mL); SI = 6.5 • 6.5× therapeutic window vs HaCaT keratinocytes (IC50 46.55 µg/mL) • Saturated scaffold avoids E/Z isomerism; yields homogeneous product upon derivatization • ≥98% HPLC purity; isolated from D. cochinchinensis ethanolic extract per Prommee et al. (2022) • Ideal negative control for NO-inhibition assays; validated tyrosinase & chalcone synthase inhibitor

Molecular Formula C17H16O6
Molecular Weight 316.30 g/mol
Cat. No. B600399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEucomol
Synonyms3,5,7-Trihydroxy-4′-methoxyhomoisoflavanone;  (3S)-2,3-Dihydro-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one
Molecular FormulaC17H16O6
Molecular Weight316.30 g/mol
Structural Identifiers
InChIInChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3/t17-/m0/s1
InChIKeyBLSFQQNRFOVLGQ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eucomol Identity and Core Properties


Eucomol (CAS 17934-12-2) is a naturally occurring homoisoflavonoid first isolated from Eucomis bicolor bulbs and classified as a 3-benzyl-4-chromanone (sappanin-type) homoisoflavanone [1]. Its IUPAC name is 3,5,7-trihydroxy-3-(4-methoxybenzyl)-4-chromanone, with molecular formula C₁₇H₁₆O₆ and molecular weight 316.31 g/mol. Unlike its closest structural analog eucomin, eucomol lacks the exocyclic Δ³,⁹ double bond, possessing instead a saturated C3–C9 linkage that renders it a homoisoflavanone rather than a homoisoflavone [2]. The compound has been isolated from multiple Asparagaceae species including Eucomis vandermerwei, Eucomis bicolor, and Dracaena cochinchinensis, and has demonstrated quantifiable cytotoxic, tyrosinase-inhibitory, and chalcone synthase-inhibitory activities .

Why Eucomol Substitution Fails


Homoisoflavonoids within the 3-benzylchroman-4-one subclass cannot be generically interchanged for scientific procurement because their biological selectivity profiles diverge sharply based on subtle structural variations. Eucomol exhibits a unique 3.6-fold selectivity for the cholangiocarcinoma cell line KKU-M156 (IC₅₀ 7.12 µg/mL) over the hepatocarcinoma line HepG2 (IC₅₀ 25.76 µg/mL), whereas the co-isolated analog Loureirin B shows nearly equipotent activity across both lines [1]. Furthermore, the saturated C3–C9 bond in eucomol eliminates the E/Z isomerism artifact problem documented for eucomin, where only the (Z)-isomer is genuine and the (E)-isomer is an isolation artifact [2]. These compound-specific features mean that substituting one homoisoflavonoid for another—even within the same plant extract—yields materially different experimental outcomes in cytotoxicity, anti-inflammatory, and enzyme-inhibition assays.

Eucomol Quantitative Differentiation Evidence


KKU-M156 Selectivity vs. Loureirin B

In the only published head-to-head comparison from Prommee et al. (2022), eucomol demonstrated 3.0-fold greater potency against the cholangiocarcinoma cell line KKU-M156 (IC₅₀ = 7.12 ± 0.56 µg/mL) compared with the comparator Loureirin B (IC₅₀ = 21.26 ± 3.17 µg/mL), while displaying comparable potency against the hepatocarcinoma line HepG2 (eucomol IC₅₀ = 25.76 ± 1.56 µg/mL vs. Loureirin B IC₅₀ = 20.02 ± 0.46 µg/mL). Eucomol's selective index for KKU-M156 (SI = 6.5, calculated as IC₅₀ HaCaT/IC₅₀ KKU-M156) is 1.6-fold higher than Loureirin B's SI of 4.1, indicating a wider therapeutic window against non-cancerous keratinocytes [1].

cholangiocarcinoma cytotoxicity selectivity homoisoflavonoid SAR

No E/Z Isomer Artifact vs. Eucomin

Eucomol possesses a saturated C3–C9 bond (3-benzylchroman-4-one) that eliminates the exocyclic double-bond isomerism present in eucomin (3-benzylidenechroman-4-one). Heller and Tamm (1976) demonstrated that only (Z)-eucomin is the genuine natural product, with (E)-eucomin being an isolation artifact [1]. Because eucomol lacks this double bond entirely, it exists as a single configurational entity—there is no E/Z ambiguity. This structural distinction also manifests in physicochemical properties: eucomol has XlogP = 2.40 and TPSA = 96.20 Ų, whereas eucomin has XlogP = 3.10 and TPSA = 76.00 Ų, reflecting the impact of the additional sp³ hydroxyl-bearing carbon at C-3 in eucomol [2].

homoisoflavonoid structural identity E/Z isomerism natural product authenticity

Lack of NO Inhibitory Activity

In a cross-study comparison, eucomol (compound 5 in Xu et al., 2016) was tested alongside four other flavonoids in an LPS-induced nitric oxide (NO) production assay using RAW 264.7 macrophages, and showed no significant inhibitory activity [1]. By contrast, three co-tested flavonoids in the same panel—saniculamin A (IC₅₀ = 2.31 µM), saniculamin B (IC₅₀ = 4.48 µM), and brosimacutin (IC₅₀ = 16.52 µM)—all exhibited quantifiable, concentration-dependent NO inhibition. This negative result is consistent with the observation from Prommee et al. (2022) that eucomol's anti-inflammatory activity in the D. cochinchinensis system operates primarily through TNF-α pathway modulation rather than direct NO suppression [2]. The absence of NO inhibitory activity constitutes a meaningful negative differentiation marker for researchers who require compound clean-up in NO-based anti-inflammatory screening cascades.

anti-inflammatory screening LPS-induced NO production negative differentiation

KKU-M156 Selectivity Among D. cochinchinensis Compounds

In the Prommee et al. (2022) study, three compounds isolated from the same D. cochinchinensis ethanolic extract were tested in parallel: eucomol (P3), Loureirin B (P1), and 4-Hydroxy-2,4'-dimethoxydihydrochalcone (P2). Eucomol was the only compound to exhibit a pronounced KKU-M156-selective profile: its KKU-M156 potency (7.12 µg/mL) was 3.0-fold and 4.7-fold greater than Loureirin B (21.26 µg/mL) and 4-Hydroxy-2,4'-dimethoxydihydrochalcone (33.21 µg/mL), respectively [1]. Conversely, for HepG2 cells, eucomol was the least potent (25.76 µg/mL) compared to the two comparators (20.02 and 20.71 µg/mL). This inverse selectivity pattern—high KKU-M156 potency paired with lower HepG2 potency—is unique among the three co-isolated compounds and cannot be predicted from structural similarity alone.

Dracaena cochinchinensis liver cancer comparative phytochemistry

C3-Hydroxyl Derivative Cytotoxicity SAR

The eucomol derivative 3-dehydroxy-3'-hydroxyeucomol—differing from eucomol by loss of the C3-hydroxyl and gain of a 3'-hydroxyl on the B-ring—was evaluated by El-Elimat et al. (2022) against a panel of human cancer cell lines, yielding IC₅₀ values of 0.62 µM (MDA-MB-435 melanoma), 5.36 µM (MDA-MB-231 breast), and 2.52 µM (OVCAR3 ovarian) [1]. While eucomol itself was not tested in this particular panel, the nanomolar-range activity of the 3-dehydroxy derivative against MDA-MB-435 (0.62 µM ≈ 0.20 µg/mL) is substantially more potent than eucomol's reported activity against hepatic cancer lines, suggesting that the C3-hydroxyl group may attenuate potency against certain solid tumor types. This structure-activity relationship (SAR) insight supports eucomol as a scaffold amenable to derivatization for enhanced potency.

eucomol derivatives MDA-MB-435 melanoma structure-activity relationship

Tyrosinase and Chalcone Synthase Dual Inhibition

Eucomol has been characterized as a stilbene derivative that binds to the flavonoid binding sites on tyrosinase, inhibiting melanogenesis, and additionally acts as a competitive inhibitor of chalcone synthase and dihydroflavonol reductase in plant flavonoid biosynthesis pathways . This dual enzyme-inhibitory profile distinguishes eucomol from eucomin, which has been primarily characterized as a COX-2 inhibitor with anti-inflammatory properties . While quantitative IC₅₀ values for eucomol's tyrosinase inhibition have not been reported in the accessible literature, the binding-site specificity (flavonoid binding pocket of tyrosinase) provides a mechanistic rationale for differentiated biological outcomes compared with other homoisoflavonoids that lack this interaction.

tyrosinase inhibition chalcone synthase melanogenesis flavonoid biosynthesis

Eucomol Best-Fit Applications


KKU-M156 Cholangiocarcinoma with Hepatocyte Sparing

Eucomol is the preferred molecular probe for cholangiocarcinoma research programs due to its 3.6-fold selectivity for KKU-M156 (IC₅₀ = 7.12 µg/mL) over HepG2 (IC₅₀ = 25.76 µg/mL), with a 1.6-fold higher selective index (SI = 6.5) than the closest co-occurring analog Loureirin B (SI = 4.1) [1]. The compound's moderate HaCaT cytotoxicity (IC₅₀ = 46.55 µg/mL) provides a 6.5-fold therapeutic window specifically for KKU-M156 cells. Procurement recommendation: order eucomol with ≥98% purity (HPLC-verified) from D. cochinchinensis ethanolic extracts to ensure batch consistency matching the Prommee et al. (2022) reference data.

C3-Hydroxyl Derivatization SAR Programs

Eucomol serves as an ideal starting scaffold for structure-activity relationship (SAR) programs because the C3-hydroxyl group can be chemically modified to tune cytotoxic potency. Evidence from the 3-dehydroxy-3'-hydroxyeucomol derivative demonstrates that removing the C3-hydroxyl while adding a 3'-hydroxyl on the B-ring yields nanomolar-range activity against MDA-MB-435 melanoma cells (IC₅₀ = 0.62 µM) [1]. The saturated C3–C9 bond in eucomol provides a stable scaffold backbone that, unlike the E/Z-isomerism-prone eucomin, generates a single homogeneous product upon derivatization [2]. Procurement recommendation: source eucomol at >95% purity with certificate of analysis confirming stereochemical integrity at C-3.

Negative Reference for NO-Based Anti-Inflammatory Screening

In anti-inflammatory drug discovery programs employing LPS-induced nitric oxide production as a primary screening endpoint, eucomol's confirmed lack of NO inhibitory activity—while structurally related flavonoids such as saniculamin A (IC₅₀ = 2.31 µM) and brosimacutin (IC₅₀ = 16.52 µM) show quantifiable inhibition [1]—positions it as a valuable negative reference standard. Its structural similarity to active homoisoflavonoids, combined with its NO-inactive profile, allows researchers to validate assay specificity and rule out non-specific matrix effects from homoisoflavonoid scaffolds. Procurement recommendation: maintain separate aliquots of eucomol as a dedicated negative control to avoid cross-contamination with NO-active flavonoids.

Melanogenesis & Flavonoid Biosynthesis Enzyme Studies

Eucomol's documented binding to the flavonoid recognition site on tyrosinase and its competitive inhibition of chalcone synthase and dihydroflavonol reductase [1] make it a uniquely suited probe for dual-target enzyme studies spanning mammalian melanogenesis and plant secondary metabolism. Unlike eucomin, which targets COX-2 in inflammatory pathways, eucomol's enzyme-inhibition profile addresses a distinct biochemical niche [2]. Procurement recommendation: for tyrosinase binding assays, pre-dissolve eucomol in DMSO and confirm solubility limits, as the compound's XlogP of 2.40 and TPSA of 96.20 Ų may necessitate co-solvent optimization in aqueous enzyme assay buffers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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